molecular formula C19H30BrO6P B611547 (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate CAS No. 2400858-74-2

(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate

Cat. No. B611547
M. Wt: 465.3208
InChI Key: IHTMTVSBHMPLJC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCM-05194 is a potent Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1). UCM-05194 Shows Efficacy in Neuropathic Pain Amelioration. UCM-05194 stands out as the most potent and selective LPA1 receptor agonist described so far (Emax = 118%, EC50 = 0.24 μM, KD = 19.6 nM;  inactive at autotaxin and LPA2-6 receptors).

Scientific Research Applications

Antimicrobial Properties

Research on similar compounds indicates potential antimicrobial applications. For instance, Doraswamy and Ramana (2013) synthesized compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol, which exhibited antimicrobial activity. This suggests that compounds with bromophenyl groups, similar to (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate, may have antimicrobial properties (Doraswamy & Ramana, 2013).

Dental Applications

In the field of dentistry, Sahin et al. (2009) synthesized novel dental monomers containing both phosphonic and carboxylic acid functional groups, showing promise for dental applications due to their etching properties. This indicates that (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate, which also contains phosphonic groups, could potentially be used in dental material synthesis (Sahin et al., 2009).

Synthesis of Multifunctional Compounds

Cao et al. (2013) researched the synthesis of phosphonates with brominated anthracene, leading to compounds with unique structural and fluorescent properties. This suggests that bromophenyl-containing compounds like (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate might be useful in the synthesis of multifunctional materials with potential applications in optics and materials science (Cao et al., 2013).

Polymer Applications

Fischer, Baier, and Mecking (2013) worked on the synthesis of bright emission-tuned nanoparticles using bromo and phosphine compounds. This suggests potential applications of (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate in the field of nanotechnology and polymer science for creating fluorescent materials (Fischer, Baier, & Mecking, 2013).

Bioactive and Medicinal Chemistry

Research in bioactive properties of similar compounds indicates that (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate could be of interest in medicinal chemistry. For example, the study by Colombo et al. (1984) on dopamine beta-hydroxylase inhibitors involved compounds with bromophenyl groups, highlighting the potential use of similar compounds in neuroscience and pharmacology (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

properties

CAS RN

2400858-74-2

Product Name

(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate

Molecular Formula

C19H30BrO6P

Molecular Weight

465.3208

IUPAC Name

(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate

InChI

InChI=1S/C19H30BrO6P/c20-15-18(16-25-27(22,23)24)26-19(21)14-10-5-3-1-2-4-7-11-17-12-8-6-9-13-17/h6,8-9,12-13,18H,1-5,7,10-11,14-16H2,(H2,22,23,24)/t18-/m1/s1

InChI Key

IHTMTVSBHMPLJC-GOSISDBHSA-N

SMILES

O=C(O[C@@H](COP(O)(O)=O)CBr)CCCCCCCCCC1=CC=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UCM-05194;  UCM 05194;  UCM05194; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
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(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
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(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
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(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
Reactant of Route 5
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
Reactant of Route 6
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate

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